dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate is a complex organic compound with a unique structure It features a pyrroloquinoline core, which is a fused heterocyclic system, and a benzene ring substituted with carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrroloquinoline core and the subsequent functionalization of the benzene ring.
Formation of Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride and ammonium acetate.
Functionalization of Benzene Ring: The benzene ring is functionalized with carboxylate groups through esterification reactions using dimethyl sulfate and a suitable base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially at positions ortho or para to the carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of partially hydrogenated products.
Scientific Research Applications
Dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate: Unique due to its specific substitution pattern and potential bioactivity.
Other Pyrroloquinoline Derivatives: Similar in structure but may differ in their substitution patterns and functional groups, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C26H28N2O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
dimethyl 5-[(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H28N2O5/c1-7-15-8-19-14(2)13-26(3,4)28-22(19)20(9-15)21(23(28)29)27-18-11-16(24(30)32-5)10-17(12-18)25(31)33-6/h8-12,14H,7,13H2,1-6H3 |
InChI Key |
YGGVDHLBBHBBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)C(=O)N3C(CC2C)(C)C |
Origin of Product |
United States |
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